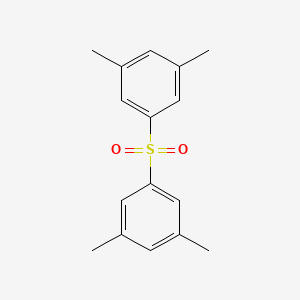
3,4-Dibenzyltoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibenzyltoluene is an organic compound that belongs to the family of dibenzyltoluenes. These compounds are characterized by the presence of two benzyl groups attached to a toluene core. This compound is particularly notable for its applications in hydrogen storage as a liquid organic hydrogen carrier (LOHC). This compound is used in various industrial applications due to its stability and ability to undergo hydrogenation and dehydrogenation reactions efficiently .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Toluene+2Benzyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of toluene and minimize the formation of by-products. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the aromatic rings, converting it into perhydro-3,4-dibenzyltoluene.
Substitution: The replacement of hydrogen atoms on the aromatic rings with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Hydrogenation: Perhydro-3,4-dibenzyltoluene.
Oxidation: Benzylic alcohols and ketones.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
3,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrogen.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized as a heat transfer fluid and in hydrogen storage systems due to its stability and high hydrogen capacity
Mécanisme D'action
The primary mechanism of action for 3,4-Dibenzyltoluene involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. In the presence of a suitable catalyst, this compound can absorb hydrogen to form perhydro-3,4-dibenzyltoluene. This hydrogenated form can then release hydrogen under controlled conditions, making it an efficient hydrogen storage medium. The molecular targets and pathways involved in these reactions include the activation of the aromatic rings and the formation of stable intermediates .
Comparaison Avec Des Composés Similaires
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,5-Dibenzyltoluene
Comparison: 3,4-Dibenzyltoluene is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and hydrogen storage capacity. Compared to its isomers, this compound exhibits higher stability and a more favorable hydrogenation/dehydrogenation profile, making it a preferred choice for LOHC applications .
Propriétés
Numéro CAS |
128753-30-0 |
|---|---|
Formule moléculaire |
C21H20 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,2-dibenzyl-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Clé InChI |
KPONZMLBSOZSHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


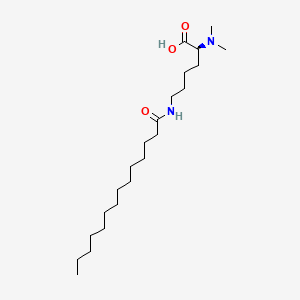
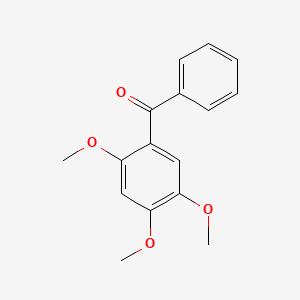
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
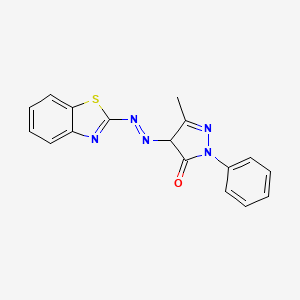

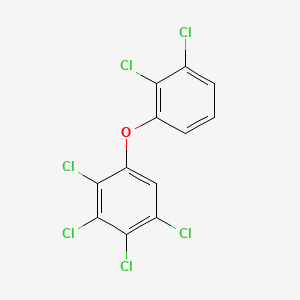
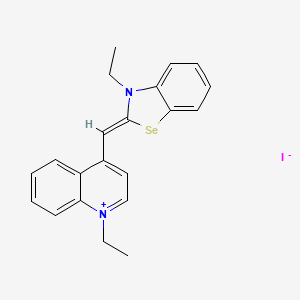
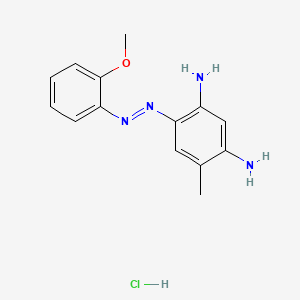


![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
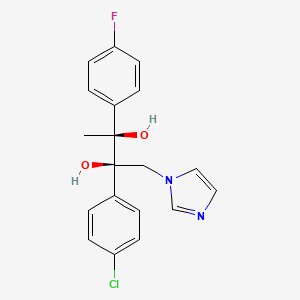
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)
